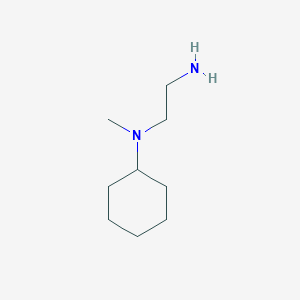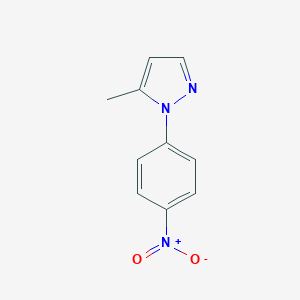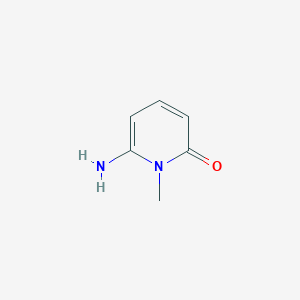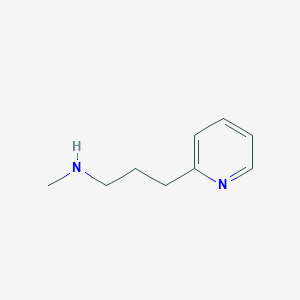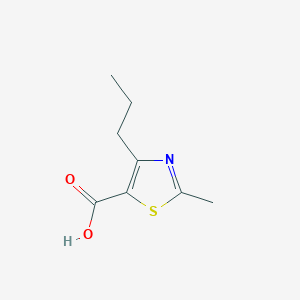![molecular formula C44H44N2 B168564 N-[4-[4-(N-(2,4-dimethylphenyl)-4-methylanilino)-3-methylphenyl]-2-methylphenyl]-2,4-dimethyl-N-(4-methylphenyl)aniline CAS No. 137133-18-7](/img/structure/B168564.png)
N-[4-[4-(N-(2,4-dimethylphenyl)-4-methylanilino)-3-methylphenyl]-2-methylphenyl]-2,4-dimethyl-N-(4-methylphenyl)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-[4-(N-(2,4-dimethylphenyl)-4-methylanilino)-3-methylphenyl]-2-methylphenyl]-2,4-dimethyl-N-(4-methylphenyl)aniline is a chemical compound that has been widely studied in scientific research. This compound is commonly referred to as DTPA-DM and is known for its potential applications in various fields, including medicinal chemistry and biochemistry.
Mécanisme D'action
The mechanism of action of DTPA-DM is not fully understood. However, it is believed that DTPA-DM exerts its effects by inhibiting the activity of cyclooxygenase (COX) enzymes, which are involved in the production of inflammatory mediators. Additionally, DTPA-DM has been shown to inhibit the activity of reactive oxygen species (ROS), which are involved in oxidative stress-related diseases.
Biochemical and Physiological Effects:
DTPA-DM has been shown to have several biochemical and physiological effects. In vitro studies have shown that DTPA-DM inhibits the activity of COX enzymes and ROS, which could explain its anti-inflammatory and antioxidant properties. Additionally, DTPA-DM has been shown to have analgesic properties, which could be due to its ability to inhibit the production of inflammatory mediators.
Avantages Et Limitations Des Expériences En Laboratoire
DTPA-DM has several advantages for lab experiments. It is relatively easy to synthesize, and its purity can be easily assessed using various analytical techniques. Additionally, DTPA-DM has been extensively studied, and its mechanism of action is relatively well understood. However, DTPA-DM also has several limitations for lab experiments. For example, it is relatively expensive to synthesize, and its solubility in water is limited, which could make it difficult to use in certain experiments.
Orientations Futures
There are several future directions for the study of DTPA-DM. One potential direction is the development of new drugs based on the structure of DTPA-DM. Additionally, further studies are needed to fully understand the mechanism of action of DTPA-DM. Finally, more research is needed to explore the potential applications of DTPA-DM in various fields, including medicinal chemistry and biochemistry.
In conclusion, DTPA-DM is a chemical compound that has been extensively studied in scientific research. It has potential applications in various fields, including medicinal chemistry and biochemistry. The synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of DTPA-DM have been discussed in this paper. Further research is needed to fully understand the potential of DTPA-DM in various fields.
Méthodes De Synthèse
The synthesis method for DTPA-DM involves several steps. The first step involves the synthesis of 2,4-dimethyl-N-(4-methylphenyl)aniline, which is then reacted with 4-(N-(2,4-dimethylphenyl)-4-methylanilino)-3-methylphenyl)-2-methylphenol to form the final product. This synthesis method has been extensively studied, and several modifications have been made to improve the yield and purity of the final product.
Applications De Recherche Scientifique
DTPA-DM has potential applications in various fields of scientific research. One of the primary applications of DTPA-DM is in medicinal chemistry. DTPA-DM has been shown to have anti-inflammatory and analgesic properties, making it a potential candidate for the development of new drugs for the treatment of pain and inflammation. Additionally, DTPA-DM has been shown to have antioxidant properties, which could make it a potential candidate for the treatment of oxidative stress-related diseases such as Alzheimer's disease and Parkinson's disease.
Propriétés
Numéro CAS |
137133-18-7 |
|---|---|
Nom du produit |
N-[4-[4-(N-(2,4-dimethylphenyl)-4-methylanilino)-3-methylphenyl]-2-methylphenyl]-2,4-dimethyl-N-(4-methylphenyl)aniline |
Formule moléculaire |
C44H44N2 |
Poids moléculaire |
600.8 g/mol |
Nom IUPAC |
N-[4-[4-(N-(2,4-dimethylphenyl)-4-methylanilino)-3-methylphenyl]-2-methylphenyl]-2,4-dimethyl-N-(4-methylphenyl)aniline |
InChI |
InChI=1S/C44H44N2/c1-29-9-17-39(18-10-29)45(41-21-13-31(3)25-33(41)5)43-23-15-37(27-35(43)7)38-16-24-44(36(8)28-38)46(40-19-11-30(2)12-20-40)42-22-14-32(4)26-34(42)6/h9-28H,1-8H3 |
Clé InChI |
IXWWISBMIQCKIK-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)N(C2=C(C=C(C=C2)C)C)C3=C(C=C(C=C3)C4=CC(=C(C=C4)N(C5=CC=C(C=C5)C)C6=C(C=C(C=C6)C)C)C)C |
SMILES canonique |
CC1=CC=C(C=C1)N(C2=C(C=C(C=C2)C)C)C3=C(C=C(C=C3)C4=CC(=C(C=C4)N(C5=CC=C(C=C5)C)C6=C(C=C(C=C6)C)C)C)C |
Synonymes |
N,N'-(2,4-DiMethyl-phenyl)-N,N'-(4-DiMethyl-phenyl)-(3,3'-DiMethyl-biphenyl)-4,4'-diaMine |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




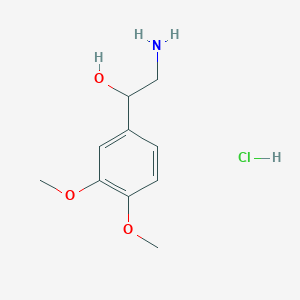
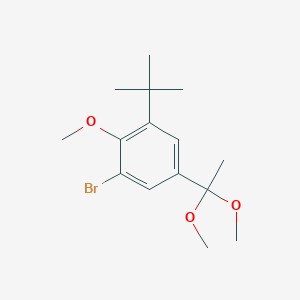
![4-[(3-ethoxy-3-oxopropyl)(phenylmethyl)amino]Butanoic acid ethyl ester](/img/structure/B168487.png)



